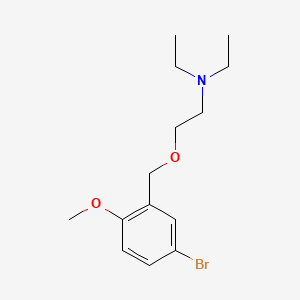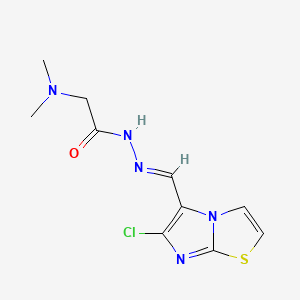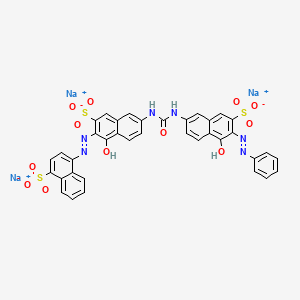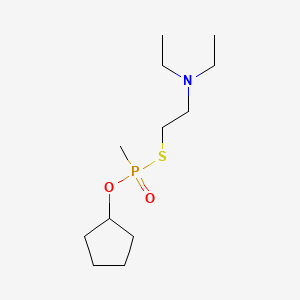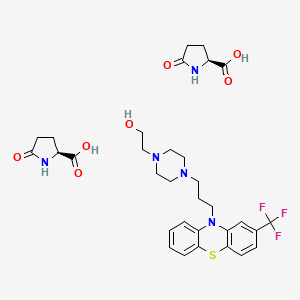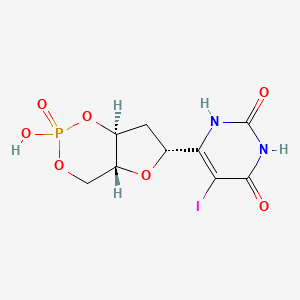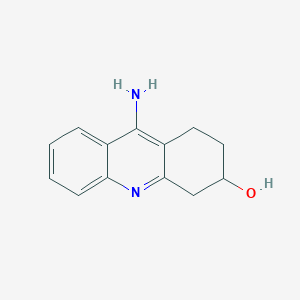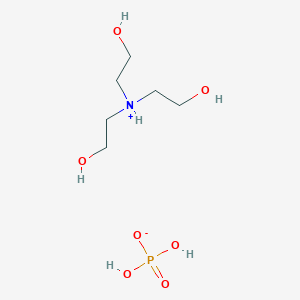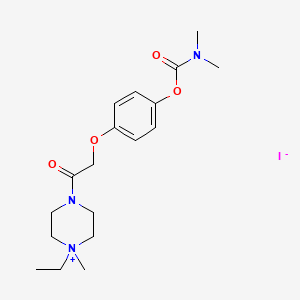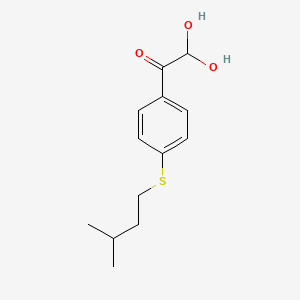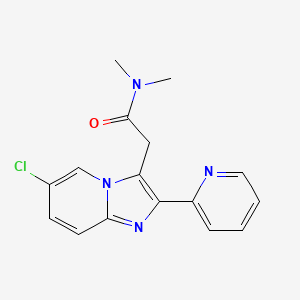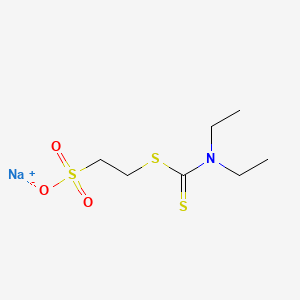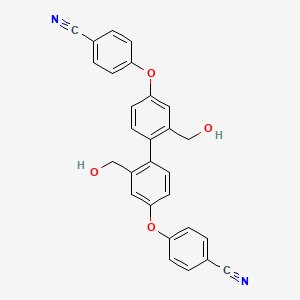
Crisaborole diamer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crisaborole diamer is a compound derived from crisaborole, a nonsteroidal topical medication primarily used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . Crisaborole is a phosphodiesterase 4 inhibitor, which helps reduce inflammation by blocking the release of certain cytokines involved in the inflammatory process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves the formation of a benzoxaborole ring structure. One common method involves the reaction of 4-cyanophenol with 2,1-benzoxaborole in the presence of a base . The reaction is typically carried out under mild conditions, with the use of solvents such as acetonitrile and water .
Industrial Production Methods
Industrial production of crisaborole follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Crisaborole undergoes various chemical reactions, including:
Oxidation: Crisaborole can be oxidized under acidic or basic conditions to form different degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving crisaborole typically occur at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Crisaborole diamer has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of benzoxaborole derivatives.
Biology: Investigated for its potential anti-inflammatory properties in various biological systems.
Medicine: Primarily used in the treatment of atopic dermatitis and other inflammatory skin conditions.
Industry: Employed in the development of new pharmaceutical formulations and topical treatments.
Mechanism of Action
Crisaborole diamer exerts its effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the inflammatory process . By inhibiting PDE4, crisaborole increases the levels of cyclic adenosine monophosphate (cAMP), which in turn reduces the production of pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukins . This helps to alleviate inflammation and reduce symptoms of atopic dermatitis .
Comparison with Similar Compounds
Similar Compounds
Apremilast: Another PDE4 inhibitor used for the treatment of psoriasis.
Tacrolimus: An immunosuppressant used topically for atopic dermatitis.
Pimecrolimus: Similar to tacrolimus, used for inflammatory skin conditions.
Uniqueness
Crisaborole diamer is unique in its specific inhibition of PDE4B, which is particularly effective in reducing inflammation in atopic dermatitis . Unlike other similar compounds, crisaborole has a favorable safety profile and is well-tolerated in long-term use .
Properties
CAS No. |
2254541-79-0 |
|---|---|
Molecular Formula |
C28H20N2O4 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-[4-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl]-3-(hydroxymethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C28H20N2O4/c29-15-19-1-5-23(6-2-19)33-25-9-11-27(21(13-25)17-31)28-12-10-26(14-22(28)18-32)34-24-7-3-20(16-30)4-8-24/h1-14,31-32H,17-18H2 |
InChI Key |
UWNXSZBSYAINRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)C#N)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


